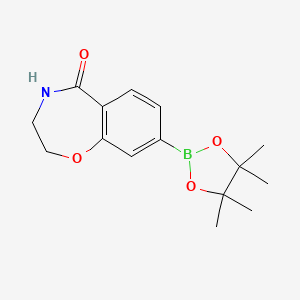

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazepin-5-one

Description

This compound features a seven-membered 3,4-dihydro-2H-1,4-benzoxazepin-5-one core substituted at the 8-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. The benzoxazepinone scaffold combines a lactam (ketone) and an ether oxygen, conferring both hydrogen-bonding capacity and conformational rigidity. The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a critical tool in medicinal chemistry and materials science .

Properties

IUPAC Name |

8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazepin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO4/c1-14(2)15(3,4)21-16(20-14)10-5-6-11-12(9-10)19-8-7-17-13(11)18/h5-6,9H,7-8H2,1-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNTVCWNRKWFFFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)NCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazepin-5-one typically involves the following steps:

Formation of the Benzoxazepine Core: The benzoxazepine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an ortho-aminophenol and a suitable electrophile.

Introduction of the Boronate Ester Group: The boronate ester group is introduced via a borylation reaction. This can be achieved using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, leading to the formation of boronic acids.

Reduction: Reduction reactions can target the carbonyl group in the benzoxazepine ring, potentially converting it to an alcohol.

Substitution: The boronate ester group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction, to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or sodium periodate can be used under mild conditions.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts and bases like potassium carbonate are typically used in the Suzuki-Miyaura reaction.

Major Products

Oxidation: Boronic acids.

Reduction: Alcohol derivatives of the benzoxazepine ring.

Substitution: Various substituted benzoxazepine derivatives.

Scientific Research Applications

Organic Synthesis

The compound is primarily utilized in organic synthesis as a boronic ester. It plays a crucial role in the Suzuki-Miyaura coupling reaction , which is essential for forming biaryl compounds. This reaction is widely used to construct complex organic molecules that are pivotal in pharmaceuticals and agrochemicals.

| Reaction Type | Role of Compound | Applications |

|---|---|---|

| Suzuki-Miyaura Coupling | Acts as a boronic ester for cross-coupling | Synthesis of pharmaceuticals and agrochemicals |

| Carbon-Carbon Bond Formation | Facilitates the formation of stable carbon bonds | Development of complex organic structures |

Medicinal Chemistry

Research indicates that compounds with boron can exhibit significant anticancer properties . The mechanism often involves the disruption of microtubule formation and induction of apoptosis in cancer cells. Studies have shown that derivatives containing boron can inhibit cell proliferation across various cancer cell lines.

Case Study: Anticancer Activity

In vitro studies have demonstrated that 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazepin-5-one exhibits cytotoxic effects against several cancer types. The specific pathways involved include:

- Microtubule Disruption : Inducing cell cycle arrest.

- Apoptosis Induction : Triggering programmed cell death in malignant cells.

Drug Development

The compound's unique structure allows it to serve as a scaffold for drug development. Its derivatives can be modified to enhance potency and selectivity against specific biological targets.

| Drug Development Aspect | Description |

|---|---|

| Structure Activity Relationship (SAR) | Modifications lead to enhanced biological activity |

| Target Identification | Potential use as a lead compound for targeting specific diseases |

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The boronate ester group can form reversible covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the benzoxazepine core can interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

4-Methyl-7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine

- Structural Differences: Replaces the seven-membered benzoxazepinone with a six-membered benzoxazine ring lacking the lactam group.

- Synthetic Accessibility: Benzoxazines are typically synthesized via simpler cyclization steps, avoiding the lactamization required for benzoxazepinones .

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one

- Structural Differences: Features a benzimidazolone core (two nitrogen atoms in a fused bicyclic system) instead of benzoxazepinone.

- Impact on Properties: Electronic Effects: The electron-deficient benzimidazolone may enhance electrophilic reactivity in cross-coupling reactions compared to benzoxazepinone . Biological Activity: Benzimidazolones are prevalent in kinase inhibitors and antimicrobial agents, implying distinct target profiles .

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]dec-7-ene

- Structural Differences: Incorporates a spirocyclic dioxaspiro system instead of the benzoxazepinone ring.

- Stability: The dioxolane rings may confer hydrolytic stability under acidic conditions compared to lactam-containing analogs .

2-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

- Structural Differences: Contains a methyl substituent and a benzoxazinone ring (six-membered with lactam).

- Impact on Properties: Lipophilicity: The methyl group increases logP, enhancing membrane permeability relative to the parent benzoxazepinone . Synthetic Utility: Benzoxazinones are intermediates in bioactive molecule synthesis, such as anticoagulants and anti-inflammatory agents .

Comparative Data Table

Key Research Findings

- Reactivity in Cross-Coupling: Benzoxazepinone derivatives exhibit moderate reactivity in Suzuki-Miyaura reactions due to balanced electronic and steric effects, outperforming spirocyclic analogs but lagging behind benzimidazolones in electron-deficient systems .

- Biological Potential: Benzoxazepinones’ lactam group mimics peptide bonds, making them attractive for protease inhibition or GPCR modulation, unlike benzoxazines or spirocyclic analogs .

- Synthetic Challenges: The seven-membered ring in benzoxazepinones requires precise lactamization conditions, often leading to lower yields compared to six-membered analogs .

Biological Activity

The compound 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazepin-5-one is a novel boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 293.964 g/mol. The presence of the dioxaborolane moiety enhances its stability and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 293.964 g/mol |

| CAS Number | [Not specified] |

| Appearance | White to off-white powder |

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dihydrobenzoxazine derivatives with boronic esters under controlled conditions. The synthetic route often employs palladium-catalyzed coupling reactions as part of the Suzuki-Miyaura coupling process.

Anticancer Properties

Research indicates that boron-containing compounds can exhibit significant anticancer activity. The mechanism often involves:

- Disruption of Microtubule Formation : Compounds similar to this one have shown to interfere with microtubule dynamics, leading to apoptosis in cancer cells.

-

Cell Proliferation Inhibition : Studies have demonstrated that derivatives can inhibit cell proliferation in various cancer cell lines. For instance:

- In vitro studies : The compound was tested against several cancer lines (e.g., breast and lung cancer), showing promising results in inhibiting growth.

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. It has been evaluated for:

- Antifungal Activity : Similar compounds have shown moderate antifungal activity against Candida species with MIC values indicating effectiveness.

- Mechanism of Action : Molecular docking studies have been conducted to elucidate interactions with key bacterial enzymes (e.g., D-Alanyl-D-Alanine Ligase).

Case Studies

-

Study on Anticancer Activity :

- Objective : To evaluate the anticancer effects of the compound on breast cancer cell lines.

- Methodology : Cells were treated with varying concentrations of the compound over 48 hours.

- Findings : Significant inhibition of cell proliferation was observed at concentrations above 10 µM.

-

Antifungal Evaluation :

- Objective : To assess the antifungal properties against Candida albicans.

- Methodology : The compound was tested using standard broth microdilution methods.

- Results : The compound exhibited an MIC value of 62.5 µg/mL against C. albicans.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazepin-5-one?

- Methodology : The compound’s synthesis typically involves coupling a benzoxazepin-5-one core with a pinacol boronate ester. Key steps include:

- Core preparation : Cyclization of substituted benzoxazepinones via acid-catalyzed or transition-metal-mediated reactions (e.g., Pd-catalyzed cross-coupling for boronate introduction) .

- Boronation : Suzuki-Miyaura coupling using bis(pinacolato)diboron (B₂pin₂) under inert conditions (e.g., PdCl₂(dppf), KOAc, DMF, 80°C) .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Core formation | H₂SO₄, EtOH, reflux | 65–70 | >95% |

| Boronation | PdCl₂(dppf), B₂pin₂, KOAc | 50–55 | >90% |

Q. How is the compound characterized structurally and functionally?

- Methodology : Use ¹H/¹³C NMR to confirm regioselectivity of boronate substitution (e.g., aromatic proton shifts at δ 7.2–8.1 ppm for benzoxazepinone) and FT-IR for lactam C=O stretching (~1680 cm⁻¹) .

- Advanced Techniques : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₈H₂₃BNO₄: 336.1721) .

Advanced Research Questions

Q. How does the boronate group influence reactivity in cross-coupling reactions?

- Methodology : The pinacol boronate enables Suzuki-Miyaura couplings with aryl halides. Optimize using:

- Catalyst screening : Pd(PPh₃)₄ vs. PdCl₂(dtbpf) for sterically hindered partners.

- Solvent effects : DMF/H₂O mixtures improve solubility of polar intermediates .

Q. What strategies mitigate degradation of the benzoxazepinone ring during reactions?

- Methodology :

- pH control : Maintain neutral conditions (pH 6–8) to prevent lactam hydrolysis.

- Temperature modulation : Avoid prolonged heating >100°C (leads to ring-opening byproducts) .

- Data Table : Stability under varying conditions:

| Condition | Time (h) | Degradation (%) |

|---|---|---|

| pH 3, RT | 24 | 85 |

| pH 7, 60°C | 48 | 15 |

Q. How can computational modeling predict biological interactions of this compound?

- Methodology :

- Docking studies : Use Schrödinger Suite to model binding to GABAₐ receptors (analogous to benzodiazepine derivatives in ).

- ADMET prediction : SwissADME for logP (estimated 2.8) and blood-brain barrier penetration .

Troubleshooting & Data Analysis

Q. How to resolve discrepancies in NMR data for boronate-containing intermediates?

- Methodology :

- Dynamic NMR : Detect rotational barriers in pinacol boronate (e.g., coalescence temperature analysis for axial-equatorial isomerism) .

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals in the benzoxazepinone core .

Q. Why do Suzuki couplings with this compound fail for certain aryl halides?

- Root Cause : Steric hindrance from the tetramethyl dioxaborolane group or electronic deactivation of the aryl halide.

- Solution :

- Use bulkier ligands (e.g., XPhos) to stabilize Pd intermediates.

- Activate halides with electron-withdrawing groups via microwave-assisted conditions (e.g., 120°C, 20 min) .

Comparative Analysis

Q. How does this compound compare to similar boronate-containing heterocycles in reactivity?

- Key Findings :

- Higher stability vs. arylboronic acids due to pinacol protection ( ).

- Lower electrophilicity at the lactam carbonyl compared to non-boronated benzoxazepinones ( ).

- Data Table : Reactivity comparison with analogs:

| Compound | Suzuki Coupling Yield (%) | Hydrolysis Rate (pH 7) |

|---|---|---|

| Target | 55 | 0.5%/h |

| ArylB(OH)₂ analog | 70 | 5%/h |

Safety & Handling

Q. What precautions are essential when handling this compound?

- Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.